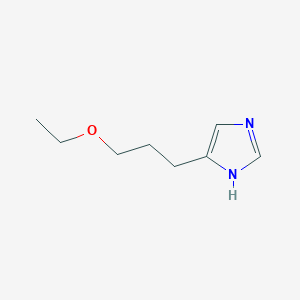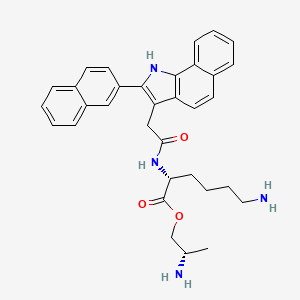
4-(3-ethoxypropyl)-3H-imidazole
Overview
Description
FUB-130, also known as PD051184, is a synthetic compound that acts as a high-affinity antagonist for histamine H3 receptors. It has been studied for its potential therapeutic applications, particularly in the modulation of histamine-related activities in the central nervous system. The compound is known for its ability to inhibit histamine uptake, making it a valuable tool in pharmacological research .
Preparation Methods
The synthesis of FUB-130 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the Core Structure: The initial step involves the synthesis of the core indazole structure.
Functional Group Introduction: Specific functional groups, such as fluorobenzyl and carbonyl groups, are introduced to the core structure through various chemical reactions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Chemical Reactions Analysis
FUB-130 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions, particularly involving the fluorobenzyl group, are common in the synthesis and modification of FUB-130.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
FUB-130 has several scientific research applications, including:
Pharmacological Research: It is used to study the histamine H3 receptor and its role in various physiological processes.
Neuroscience: The compound is valuable in research related to the central nervous system, particularly in understanding the regulation of neurotransmitter release.
Drug Development: FUB-130 serves as a lead compound for the development of new therapeutic agents targeting histamine receptors.
Toxicology: It is used in toxicological studies to understand its effects and potential risks.
Mechanism of Action
FUB-130 exerts its effects by binding to histamine H3 receptors, which are primarily found in the central nervous system. By acting as an antagonist, it inhibits the uptake of histamine, thereby modulating the release of various neurotransmitters. This action affects several molecular pathways involved in cognitive functions, sleep-wake regulation, and other central nervous system activities .
Comparison with Similar Compounds
FUB-130 is similar to other histamine H3 receptor antagonists, such as iodoproxyfan and carboperamide. it is unique in its high affinity and potency in inhibiting histamine uptake. Similar compounds include:
Iodoproxyfan: Another high-affinity H3 receptor antagonist with similar pharmacological properties.
Carboperamide: Known for its effectiveness in inhibiting histamine uptake, though less potent than FUB-130.
FUB-188 and FUB-135: These compounds are also H3 receptor antagonists but exhibit lower affinity and potency compared to FUB-130.
FUB-130 stands out due to its high potency and effectiveness in modulating histamine-related activities, making it a valuable compound in both research and potential therapeutic applications.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-(3-ethoxypropyl)-1H-imidazole |
InChI |
InChI=1S/C8H14N2O/c1-2-11-5-3-4-8-6-9-7-10-8/h6-7H,2-5H2,1H3,(H,9,10) |
InChI Key |
RSHKAUMLIJVWFJ-UHFFFAOYSA-N |
SMILES |
CCOCCCC1=CN=CN1 |
Canonical SMILES |
CCOCCCC1=CN=CN1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ethyl-3-(1H-imidazol-4-yl)propyl ether FUB 465 FUB465 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoic acid](/img/structure/B1674090.png)
![Benzeneacetamide, N-[(3R)-2,3-dihydro-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-1,4-benzodiazepin-3-yl]-2,4-bis(trifluoromethyl)-](/img/structure/B1674092.png)
![2-[4-[[4-[4-(3-cyclopentylpropyl)-5-oxotetrazol-1-yl]phenyl]sulfonylamino]phenyl]ethyl-[(2R)-2-hydroxy-2-pyridin-1-ium-3-ylethyl]azanium;dichloride](/img/structure/B1674094.png)

![methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-ium-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1674096.png)
![(2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol](/img/structure/B1674097.png)
![3-[3-[4-[2-(3-fluorophenyl)ethyl]piperazin-1-yl]propyl]-5-(1,2,4-triazol-4-yl)-1H-indole](/img/structure/B1674098.png)
![2-[3-Chloro-4-[3-[[7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-yl]oxy]propylsulfanyl]phenyl]acetic acid](/img/structure/B1674104.png)


![N-[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B1674107.png)


![3-(5-Methylisoxazol-3-yl)-6-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1674112.png)
